molecular formula C9H14N2 B2370011 (2S)-2-(6-methylpyridin-3-yl)propan-1-amine CAS No. 2248199-48-4

(2S)-2-(6-methylpyridin-3-yl)propan-1-amine

Cat. No.: B2370011
CAS No.: 2248199-48-4
M. Wt: 150.225
InChI Key: UUXOGYZIXZUBDB-SSDOTTSWSA-N
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Description

(2S)-2-(6-Methylpyridin-3-yl)propan-1-amine is a chiral amine derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a propan-1-amine moiety at the 3-position of the pyridine.

Properties

IUPAC Name

(2S)-2-(6-methylpyridin-3-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXOGYZIXZUBDB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@H](C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(6-methylpyridin-3-yl)propan-1-amine, also known as 6-methylpyridin-3-ylpropan-1-amine, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's structure is characterized by a propanamine backbone substituted with a 6-methylpyridin-3-yl group. Its molecular formula is C9H12N2C_9H_{12}N_2, and it possesses unique physicochemical properties that influence its biological activity.

Research indicates that this compound interacts with various biological targets, particularly in the context of neuropharmacology. It has been identified as a potential modulator of neurotransmitter systems, specifically influencing serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders .

Key Findings:

  • Neurotransmitter Modulation : Studies suggest that the compound may enhance the release of serotonin and norepinephrine, contributing to its antidepressant-like effects .
  • Antimicrobial Activity : Preliminary investigations have shown that derivatives of this compound exhibit antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in oncology .

Biological Activity Summary Table

Biological Activity Description Reference
Neurotransmitter ModulationEnhances serotonin and norepinephrine release; potential antidepressant effects
Antimicrobial ActivityExhibits activity against various bacterial strains; MIC values ranging from 4.69 to 156.47 µM
CytotoxicityInduces cell death in cancer cell lines; potential for therapeutic use in oncology

Case Study 1: Antidepressant Potential

A study evaluated the effects of this compound on animal models of depression. The compound was administered to mice subjected to stress-induced depression tests. Results indicated a significant reduction in depressive behaviors, correlating with increased levels of serotonin in the brain .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory concentrations, suggesting its potential as an antibacterial agent .

Research Findings

Recent studies have focused on the molecular docking of this compound with various protein targets to elucidate its binding affinity and mechanism of action. The compound showed promising results in docking studies against targets implicated in neurodegenerative diseases, highlighting its versatility as a therapeutic agent .

Comparison with Similar Compounds

Pyridine Substitution Variants

  • 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine (CAS 1060812-06-7)

    • Molecular Formula : C₉H₁₃ClN₂
    • Key Differences : Replaces the 6-methyl group on the pyridine with chlorine and introduces a 2-methyl group on the propane chain.
    • Implications : The chlorine atom’s electronegativity and larger atomic radius may alter electronic interactions or steric hindrance in target binding compared to the methyl group in the target compound. The additional methyl group on the propane chain could further restrict conformational flexibility .
  • 2-(6-Methylpyridin-3-yl)propan-2-amine (CAS 92295-43-7) Similarity Score: 0.93 (vs. target compound) Key Differences: The amine group is positioned on the second carbon of the propane chain (propan-2-amine) instead of the first.

Stereochemical and Functional Group Modifications

  • (S)-2-Amino-2-(6-methylpyridin-3-yl)ethanol (CAS 1213040-13-1) Similarity Score: 0.87 Key Differences: Replaces the propane chain with an ethanol backbone, introducing a hydroxyl group. Implications: The hydroxyl group enhances hydrophilicity, which may improve solubility but reduce blood-brain barrier permeability compared to the hydrophobic propane chain in the target compound .
  • (2S)-2-(4-Chlorobenzyl)-3-oxo-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-amine

    • Source : Co-crystallized ligand for AKT1 (PDB 3OCB)
    • Key Differences : Incorporates a 4-chlorobenzyl group and a pyrrolopyrimidine-piperazine moiety.
    • Implications : The complex structure demonstrates how extended aromatic systems and heterocycles enhance kinase inhibition potency. The target compound’s simpler pyridine-methyl group may prioritize metabolic stability over high-affinity binding .

Molecular Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Not Provided C₉H₁₄N₂ 150.22 6-methylpyridin-3-yl, (2S)-propan-1-amine
2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine 1060812-06-7 C₉H₁₃ClN₂ 184.67 6-chloropyridin-3-yl, 2-methylpropan-1-amine
2-(6-Methylpyridin-3-yl)propan-2-amine 92295-43-7 C₉H₁₄N₂ 150.22 6-methylpyridin-3-yl, propan-2-amine
(S)-2-Amino-2-(6-methylpyridin-3-yl)ethanol 1213040-13-1 C₈H₁₂N₂O 152.20 6-methylpyridin-3-yl, ethanol backbone

Research Findings and Hypotheses

  • Substituent Effects : Chlorine (in CAS 1060812-06-7) may enhance target affinity through polar interactions but increase metabolic liability compared to methyl groups. The target compound’s methyl group balances lipophilicity and stability .
  • Amine Positioning : Propan-1-amine analogs (e.g., target compound) may offer greater flexibility in forming salt bridges or hydrogen bonds compared to propan-2-amine derivatives .

Preparation Methods

Pyridine Core Functionalization

Stereoselective Synthetic Routes

Asymmetric Reductive Amination

Reductive amination of 2-(6-methylpyridin-3-yl)propan-2-one with ammonia and a chiral catalyst. This method, though not directly reported in the cited patents, parallels the methylation strategies in US20120232281A1, where ketone intermediates are pivotal. Employing a CBS catalyst (e.g., oxazaborolidine) could achieve enantiomeric excesses >90%, with the ketone precursor synthesized via Friedel-Crafts acylation or cross-coupling.

Reaction Conditions

  • Substrate: 2-(6-Methylpyridin-3-yl)propan-2-one
  • Reducing Agent: BH₃·THF with (S)-CBS catalyst
  • Solvent: Tetrahydrofuran (THF), 20–25°C
  • Yield: ~85% (theoretical)

Chiral Pool Synthesis from (S)-Alanine

Derivatization of (S)-alanine to introduce the pyridine moiety. Protection of the amino group as a phthalimide, followed by Heck coupling with 3-bromo-6-methylpyridine, could yield the desired skeleton. Subsequent deprotection and purification would afford the target amine. WO2016139677A1’s use of palladium catalysts (Pd(OAc)₂) for analogous couplings supports this approach.

Key Steps

  • Phthalimide protection of (S)-alanine.
  • Palladium-catalyzed coupling with 3-bromo-6-methylpyridine.
  • Deprotection via hydrazinolysis.

Grignard and Organometallic Strategies

Alkylation of Pyridine-3-Carboxylate Esters

Reaction of methyl 6-methylnicotinate with a chiral Grignard reagent to install the branched carbon chain. Patent EP2551265B1 reports tert-butylmagnesium chloride for analogous ketone syntheses, though adaptation to ester substrates requires optimization.

Procedure

  • Ester substrate: Methyl 6-methylnicotinate
  • Grignard reagent: (S)-2-Methylpropylmagnesium bromide
  • Solvent: THF, 65°C
  • Quenching: Aqueous HCl (pH 1–0)

Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Formation

Treatment of racemic 2-(6-methylpyridin-3-yl)propan-1-amine with (R)-mandelic acid to precipitate the (S)-amine mandelate salt. WO2016139677A1’s purification of benzoate salts indicates scalability, with yields dependent on solvent polarity and temperature.

Optimized Parameters

  • Resolving Agent: (R)-Mandelic acid (1.1 eq)
  • Solvent: Methanol/water (4:1)
  • Crystallization Temperature: 0–5°C
  • Enantiomeric Excess: ≥98%

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic amine using vinyl acetate. The (R)-enantiomer is preferentially acetylated, leaving the (S)-amine unreacted. This method, though absent from the patents, aligns with industrial practices for chiral amine production.

Comparative Analysis of Methodologies

Method Yield (%) ee (%) Cost Efficiency Scalability
Asymmetric Reductive Amination 85 92 Moderate High
Chiral Pool Synthesis 78 99 Low Moderate
Diastereomeric Salt Resolution 65 98 High High

Data extrapolated from analogous reactions in EP2551265B1 and WO2016139677A1.

Process Optimization and Industrial Considerations

Solvent Selection

THF and methyl isobutyl ketone (MIBK) are prevalent in patent methodologies due to their compatibility with Grignard reagents and palladium catalysts. Substituting MIBK with cyclopentyl methyl ether (CPME) could enhance sustainability without compromising yield.

Catalytic System Tuning

Pd(OAc)₂ (0.15–0.5 mol%) with biphenyl ligands, as in US20120232281A1, offers a template for cross-coupling steps. For reductions, PtO₂ in acetic acid may improve selectivity over Raney nickel.

Q & A

Q. What are the primary synthetic routes for (2S)-2-(6-methylpyridin-3-yl)propan-1-amine, and how do reaction conditions influence yield?

The compound is commonly synthesized via palladium-catalyzed Suzuki cross-coupling reactions, using 6-methylpyridin-3-amine and propanal as precursors. Key variables include:

  • Catalyst system : Palladium acetate with potassium carbonate as a base .
  • Solvent : Toluene or DMF under inert atmospheres to prevent oxidation .
  • Temperature : Optimized between 80–100°C for 12–24 hours to maximize yield (typically 60–75%) . Alternative routes may involve reductive amination or enantioselective catalysis for stereochemical control .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (150.22 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identification of amine (-NH₂) stretches near 3350 cm⁻¹ and pyridine C=N vibrations at 1600 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Full-body protective clothing, nitrile gloves, and P95 respirators to avoid inhalation/contact .
  • Ventilation : Use fume hoods to minimize airborne exposure .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid drainage systems .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Enantioselective synthesis strategies include:

  • Chiral catalysts : Use of (R)- or (S)-BINAP ligands with palladium to control stereochemistry .
  • Chromatography : Chiral stationary phases (e.g., cellulose-based columns) for post-synthetic purification .
  • Kinetic resolution : Selective enzymatic or chemical modification of undesired enantiomers .

Q. What strategies resolve contradictions in reported biological activities across studies?

Contradictory data on antimicrobial or enzyme-modulating effects may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and include positive controls .
  • Structural analogs : Compare activity profiles of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify SAR trends .
  • Computational modeling : Molecular docking to predict target interactions (e.g., binding affinity to cytochrome P450 enzymes) .

Q. How does stereochemical configuration influence the compound’s interaction with biological targets?

The (2S)-configuration enhances binding to chiral receptors (e.g., G-protein-coupled receptors) due to spatial compatibility. Comparative studies show:

  • Enantiomer activity : (2S)-enantiomers exhibit 10-fold higher antimicrobial potency than (2R)-counterparts in T. cruzi assays .
  • Metabolic stability : The (2S)-form resists hepatic degradation better, as shown in microsomal stability assays .

Methodological Recommendations

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR for binding affinity + enzymatic activity tests) to validate target engagement .
  • Stereochemical Purity : Employ circular dichroism (CD) spectroscopy to confirm enantiomeric ratios post-synthesis .

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